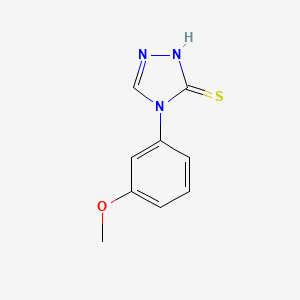

4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Overview

Description

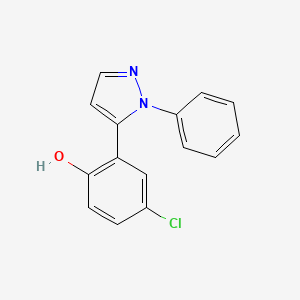

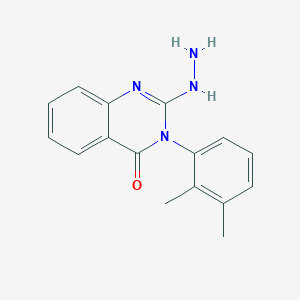

4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound with a molecular formula of C10H9N3OS. It is also known as 3-(3-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thiol. This compound has been studied for its potential use in scientific research applications due to its unique properties.

Scientific Research Applications

Chemical Synthesis and Characterization

4-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol and its derivatives have been a subject of interest in chemical synthesis. For example, Wurfer and Badea (2021) synthesized novel compounds including 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, which were characterized using various spectroscopic methods. These compounds have not been reported in literature before and represent new additions to the field of organic synthesis (Wurfer & Badea, 2021).

Pharmacological Potential

The pharmacological potential of these compounds is notable. Arfan et al. (2018) demonstrated that S-alkylated derivatives of this compound exhibit significant cholinesterase inhibitory potential. This finding indicates potential applications in treating diseases like Alzheimer's, where cholinesterase inhibitors are commonly used (Arfan et al., 2018).

Corrosion Inhibition

These triazole derivatives have shown effectiveness in corrosion inhibition. Yadav et al. (2013) studied benzimidazole derivatives, including a 4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivative, for mild steel corrosion inhibition in HCl solution. Their research demonstrates the utility of these compounds in industrial applications, particularly inprotecting metals from corrosion (Yadav, Behera, Kumar, & Sinha, 2013).

Antiproliferative Activity

In the field of cancer research, these compounds have shown promise as well. Narayana et al. (2010) synthesized derivatives of 5-(2-bromo-5-methoxyphenyl)-4H-1,2,4-triazole-3-thiol and evaluated them for antiproliferative activity. Their findings suggest potential applications in developing new anticancer agents (Narayana, Raj, & Sarojini, 2010).

Antimicrobial and Anti-inflammatory Properties

The antimicrobial and anti-inflammatoryproperties of these compounds have also been investigated. Labanauskas et al. (2004) reported the synthesis of S-alkylated derivatives showing significant anti-inflammatory activity. This finding suggests potential for these compounds in the development of new anti-inflammatory drugs (Labanauskas, Udrenaite, Gaidelis, & Brukštus, 2004).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to target tubulin . Tubulin is a protein that plays a crucial role in cell division and is often targeted by anticancer drugs .

Mode of Action

For instance, compounds that target tubulin can disrupt its polymerization, affecting cell division .

Biochemical Pathways

Compounds with similar structures have been found to affect pathways related to cell division and growth . Disruption of these pathways can lead to cell cycle arrest and apoptosis, which are desirable effects in the treatment of cancer .

Pharmacokinetics

A study on a structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, showed that it was rapidly absorbed and widely distributed in the body after oral administration .

Result of Action

If it acts similarly to related compounds, it may lead to disruption of cell division and induction of apoptosis . These effects could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

Biochemical Analysis

Biochemical Properties

4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interaction between this compound and these enzymes is primarily through the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, this compound affects the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes by binding to their active sites. This binding can either block the substrate from accessing the active site or induce conformational changes in the enzyme, rendering it inactive. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied extensively in laboratory settings. It has been found that this compound remains stable under standard laboratory conditions for extended periods. Its degradation can be accelerated under extreme pH or temperature conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced with increasing dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These metabolic transformations can affect the compound’s activity and function. For instance, the interaction of this compound with cytochrome P450 enzymes can lead to its oxidation and subsequent conjugation with glucuronic acid, enhancing its solubility and excretion .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. For example, this compound has been shown to accumulate in the liver and kidneys, indicating its role in metabolic and excretory processes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it influences cellular respiration and energy production. Additionally, this compound can be found in the nucleus, affecting gene expression and DNA replication .

properties

IUPAC Name |

4-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-13-8-4-2-3-7(5-8)12-6-10-11-9(12)14/h2-6H,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCDYSNOKGTAPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=NNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407535 | |

| Record name | 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832776 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

36017-21-7 | |

| Record name | 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(3-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B1352959.png)

![2-chloro-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B1352976.png)

![2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol](/img/structure/B1352991.png)